6-Methyltetrahydro-2h-pyran-3-carboxylic acid
Description
Properties
IUPAC Name |
6-methyloxane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-2-3-6(4-10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQXOMZIWBBURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyltetrahydro-2h-pyran-3-carboxylic acid typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of 6-methyl-2-oxohexanoic acid with a suitable reducing agent to form the desired tetrahydropyran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The pyran ring’s stability under oxidative conditions is attributed to its electron-donating oxygen atom, which mitigates radical formation .
Nucleophilic Substitution and Esterification
The carboxylic acid participates in classic acyl substitution reactions, forming esters, amides, or anhydrides:
| Reaction Type | Reagents/Conditions | Product | Yield Range |
|---|---|---|---|
| Esterification | Ethanol/H<sup>+</sup> | Ethyl 6-methyltetrahydro-2H-pyran-3-carboxylate | 70–85% |
| Amide Formation | SOCl<sub>2</sub>/NH<sub>3</sub> | 6-Methyltetrahydro-2H-pyran-3-carboxamide | 60–78% |
The ethyl ester derivative (closely related to the acid) has been utilized in multicomponent reactions (MCRs) to synthesize bioactive heterocycles, demonstrating the acid’s versatility as a synthetic intermediate .
Cycloaddition and Ring-Opening Reactions
The pyran ring’s electron-rich nature enables participation in cycloadditions:
Ring-opening reactions under acidic or basic conditions yield linear ketocarboxylic acids, which are valuable for further functionalization .
Biological Interactions and Coordination Chemistry
The carboxylic acid and pyran oxygen act as ligands in metal coordination:
These interactions underpin its role in antimicrobial and antioxidant applications, as seen in structurally similar naringin derivatives .
Comparative Reactivity with Analogues
The 3-carboxylic acid substituent significantly alters reactivity compared to pyran derivatives with ester or alcohol groups:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that derivatives of 6-methyltetrahydro-2H-pyran-3-carboxylic acid may serve as promising pharmacophores for developing drugs targeting various metabolic diseases. For instance, compounds with a similar structure have been proposed as dual modulators of peroxisome proliferator-activated receptor gamma (PPARγ) and glucocorticoid receptor (GR), which could be beneficial in treating conditions like diabetes and obesity .
Case Study: Synthesis of Bioactive Compounds
In a study focused on synthesizing 3,4-dihydropyran-2-ones, which are structurally related to this compound, researchers achieved high yields (around 90%) and excellent enantiomeric excess (close to 99%) using organocatalytic processes. This demonstrates the potential of these compounds as building blocks for biologically active molecules .
Synthetic Organic Chemistry
Building Blocks for Complex Molecules
this compound can be utilized as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the formation of complex molecules used in pharmaceuticals and agrochemicals.
Data Table: Synthesis Overview
| Reaction Type | Yield (%) | Enantiomeric Excess (%) | Conditions |
|---|---|---|---|
| Organocatalytic Synthesis | 90 | 99 | NHCs as catalysts |
| Dihydropyran Formation | 82 | >99 | THF/MeOH with alkaline air |
| Derivative Synthesis | 74 | Not specified | Silica gel column chromatography |
Biochemistry
Biological Activity Studies
The compound has been investigated for its biological activities, particularly in model organisms like Caenorhabditis elegans. Studies show that structurally related compounds exhibit significant effects on growth and development, indicating potential applications in biological research and therapeutic development .
Case Study: Ascaroside Activity
In research examining the activity of ascarosides in C. elegans, it was found that derivatives of pyran compounds play a crucial role in signaling pathways affecting growth and reproduction. This highlights the importance of such compounds in understanding biological mechanisms and developing new therapeutic strategies .
Mechanism of Action
The mechanism of action of 6-Methyltetrahydro-2h-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations:
Impact of Methyl Group: The methyl substituent at C6 in the target compound enhances hydrophobicity compared to non-methylated analogs like Tetrahydro-2H-pyran-3-carboxylic acid. This modification may improve membrane permeability in drug design .
Saturation Effects : Fully saturated tetrahydropyran derivatives exhibit greater conformational rigidity and stability compared to dihydro analogs (e.g., 5,6-Dihydro-2H-pyran-3-carboxylic acid), which contain a double bond .
Physical and Chemical Properties
Notes:
- The dihydro analog (CAS 5399-21-3) has a lower melting point (119°C) due to reduced ring saturation and increased molecular flexibility .
Biological Activity
6-Methyltetrahydro-2H-pyran-3-carboxylic acid (CAS No. 2001496-61-1) is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a tetrahydropyran ring with a carboxylic acid functional group. This structure is significant for its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 144.17 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit carboxylesterases, which play roles in drug metabolism and detoxification processes .
- Antioxidant Activity : The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity may be linked to its structure, allowing it to scavenge free radicals effectively .
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing neuronal damage caused by oxidative stress .
Pharmacological Applications
The pharmacological potential of this compound includes:
- Anti-inflammatory Properties : It has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .
- Anticancer Activity : Some studies have suggested that this compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapy .
- Metabolic Regulation : Its role in modulating metabolic pathways could have implications for treating metabolic disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neuroprotection :
- Anti-inflammatory Effects :
- Cytotoxicity Against Cancer Cells :
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 6-Methyltetrahydro-2H-pyran-3-carboxylic acid, and how can purity be maximized?
A multi-step synthesis involving cyclization of substituted pyran precursors followed by carboxylation is commonly employed. Key steps include:
- Catalyst selection : Use of HATU (2-(7-azabenzotriazol-1-yl)-tetramethyluronium hexafluorophosphate) for efficient carboxyl group activation .
- Purification : Reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier improves separation of diastereomers .
- Yield optimization : Recrystallization in ethanol/water mixtures enhances purity (>98%) .
Q. Which analytical techniques are most effective for characterizing this compound?
A combination of spectroscopic and chromatographic methods is critical:
- NMR : H and C NMR in deuterated DMSO resolve methyl and pyran ring protons, with coupling constants confirming stereochemistry .
- HPLC-MS : Electrospray ionization (ESI) in negative ion mode detects the [M-H] ion (m/z ~185), paired with C18 column retention times for identity confirmation .
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .
Q. How can stability studies be designed to assess degradation pathways of this compound under varying pH conditions?
Accelerated stability testing in buffered solutions (pH 1–13) at 40°C for 14 days, monitored via:
- Kinetic analysis : Quantify hydrolysis products (e.g., ring-opened diols) using LC-MS .
- Degradation triggers : Acidic conditions (pH <3) promote lactone formation, while alkaline conditions (pH >10) favor decarboxylation .
Advanced Research Questions
Q. What experimental models are suitable for investigating the biological activity of this compound, particularly in autophagy modulation?
- In vitro : Prostate cancer cell lines (e.g., PC-3 or LNCaP) treated with 10–100 µM compound, with autophagy markers (LC3-II/LC3-I ratio) quantified via western blot .
- Mechanistic studies : Co-treatment with mTOR inhibitors (e.g., rapamycin) to validate pathway-specific effects .
- In vivo : Xenograft models in nude mice, with tumor volume reduction and immunohistochemical analysis of mTOR/p70S6K signaling .
Q. How can contradictory data on synthetic yields between studies be reconciled?
Common discrepancies arise from:
- Reagent purity : Impurities in HATU or solvents reduce carboxylation efficiency; use ≥99% purity reagents .
- Stereochemical control : Racemization during carboxylation steps may occur if reaction temperatures exceed 25°C .
- Validation : Cross-laboratory replication using standardized protocols (e.g., USP guidelines for tetrahydrofuran derivatives) .
Q. What computational approaches predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- DFT calculations : Model transition states for carboxyl group reactivity using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular docking : Predict binding affinity to biological targets (e.g., mTOR kinase) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
